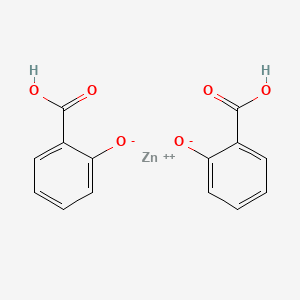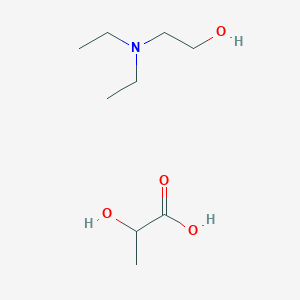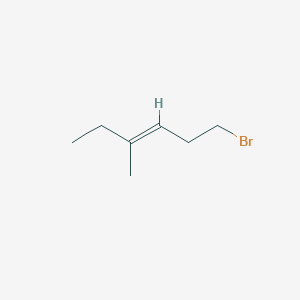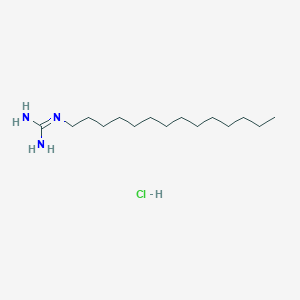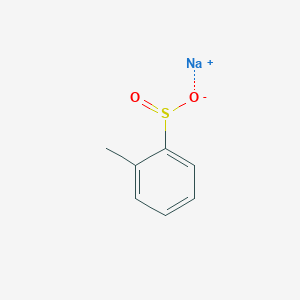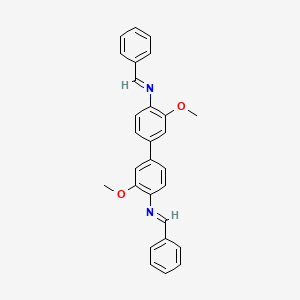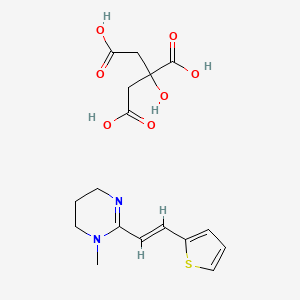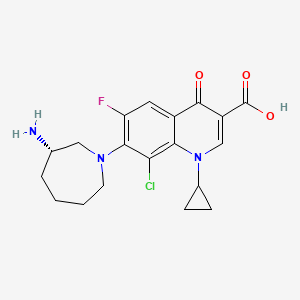
(3S)-Besifloxacin
Übersicht
Beschreibung
(3S)-Besifloxacin is a novel fluorinated quinolone antibiotic developed by Pfizer in the late 1990s. It is a potent inhibitor of bacterial type II topoisomerases and is primarily used to treat bacterial infections of the eye. Recent studies have shown that (3S)-besifloxacin has potential applications in scientific research due to its unique properties.
Synthesis
The synthesis of (3S)-besifloxacin is a multi-step process involving the formation of an amide from an acyl chloride and an amine, followed by the reaction of the amide with an alkyl halide. The product is then reacted with a Grignard reagent to form a quinolone, which is then reacted with a fluorinating agent to form the final product, (3S)-besifloxacin. This synthesis method has been used to synthesize other fluorinated quinolones, including (3S)-gatifloxacin and (3S)-moxifloxacin.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (3S)-Besifloxacin involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in the synthesis pathway include the formation of the quinolone ring system, introduction of the fluorine atom, and stereochemical control of the final product.
Starting Materials
2,4-dichloro-5-fluoroaniline, ethyl acetoacetate, sodium ethoxide, acetic anhydride, sodium borohydride, acetic acid, hydrochloric acid, sodium hydroxide, methanol, wate
Reaction
Step 1: Condensation of 2,4-dichloro-5-fluoroaniline with ethyl acetoacetate in the presence of sodium ethoxide to form 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester., Step 2: Cyclization of the intermediate compound with acetic anhydride in the presence of sodium acetate to form 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid., Step 3: Reduction of the intermediate compound with sodium borohydride in the presence of acetic acid to form (3S)-7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid., Step 4: Resolution of the intermediate compound with (S)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate in the presence of hydrochloric acid to form (3S)-7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (S)-(-)-1,1'-binaphthyl-2,2'-diyl ester., Step 5: Hydrolysis of the intermediate compound with sodium hydroxide in the presence of methanol and water to form (3S)-Besifloxacin.
Wissenschaftliche Forschungsanwendungen
((3S)-Besifloxacin)-Besifloxacin has been used in a number of scientific research applications. It has been used as a tool to study the structure and function of bacterial type II topoisomerases, as well as to study the effects of quinolone antibiotics on bacterial cells. It has also been used to study the effects of quinolones on human cells, including their effects on gene expression and cell growth. In addition, ((3S)-Besifloxacin)-besifloxacin has been used to study the effects of quinolones on the human immune system.
Wirkmechanismus
((3S)-Besifloxacin)-Besifloxacin works by inhibiting bacterial type II topoisomerases, which are enzymes responsible for the regulation of DNA replication, transcription, and recombination. The drug binds to the active site of the enzyme and prevents it from functioning properly. This leads to the disruption of DNA replication, transcription, and recombination, which ultimately leads to the death of the bacterial cell.
Biochemische Und Physiologische Effekte
((3S)-Besifloxacin)-Besifloxacin has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that the drug can inhibit the growth of a number of Gram-positive and Gram-negative bacteria. It has also been shown to inhibit the growth of certain fungi and protozoa. In addition, ((3S)-Besifloxacin)-besifloxacin has been shown to have anti-inflammatory and antioxidant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
((3S)-Besifloxacin)-Besifloxacin has a number of advantages and limitations for laboratory experiments. One advantage is that it is a potent inhibitor of bacterial type II topoisomerases, making it ideal for studies of bacterial physiology. In addition, it is relatively stable and can be stored at room temperature, making it ideal for long-term studies. However, ((3S)-Besifloxacin)-besifloxacin is a fluorinated quinolone, which means that it can be toxic to human cells, making it unsuitable for long-term studies involving human cells.
Zukünftige Richtungen
The potential applications of ((3S)-Besifloxacin)-besifloxacin are numerous, and there are many future directions for research. One possible direction is to explore the effects of ((3S)-Besifloxacin)-besifloxacin on other bacterial species, as well as other types of organisms. In addition, further studies could be conducted to explore the effects of ((3S)-Besifloxacin)-besifloxacin on human cells, such as its effects on gene expression and cell growth. Finally, studies could be conducted to explore the potential therapeutic applications of ((3S)-Besifloxacin)-besifloxacin, such as its use as an antibiotic or anti-inflammatory agent.
Eigenschaften
IUPAC Name |
7-[(3S)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23/h7,9-11H,1-6,8,22H2,(H,26,27)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFGVLORLPOAEC-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C[C@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501105818 | |
| Record name | 7-[(3S)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501105818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-Besifloxacin | |
CAS RN |
141388-77-4 | |
| Record name | 7-[(3S)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141388-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[(3S)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501105818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese](/img/structure/B1144370.png)
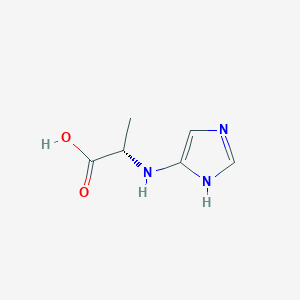
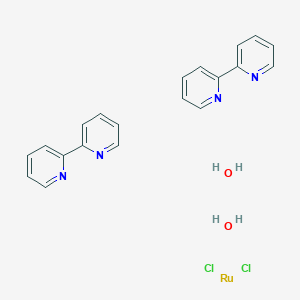
![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,stereoisomer(8CI)](/img/no-structure.png)
